molecular formula C18H22BrNO2 B8588540 Isopropyl 2-Bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate CAS No. 1253791-42-2

Isopropyl 2-Bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

Cat. No. B8588540
M. Wt: 364.3 g/mol
InChI Key: XUTOSRNXJXEXFW-UHFFFAOYSA-N
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Patent
US08598183B2

Procedure details

The mixture of isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate (50.0 g, 0.175 mol) and acetonitrile (393 g) was cooled to −6±3° C. Bromine (33.6 g, 0.210 mol) was added while the batch was maintained at −6±3° C. The resulting slurry was stirred at −6±3° C. for at least 30 min. When HPLC showed ≧94% conversion (the HPLC sample must be quenched immediately with aqueous 4-methylmorpholine/sodium thiosulfate solution), the mixture was quenched with a solution of sodium thiosulfate (15.3 g) and 28.4 g 4-methylmorpholine in water (440 g) while the temperature was maintained at −5±5° C. After it was stirred at 0±5° C. for at least 2 h, the batch was filtered and rinsed with 85 wt % methanol/water solution (415 g), followed by water (500 g), and dried until water content is ≦30%. The wet cake was suspended in 2-propanol (675 g), and heated to 75±5° C. The resulting hazy solution was treated with 1.0 M aqueous sodium hydroxide solution (9.1 g) and then with 135.0 g water at a rate to maintain the batch at 75±5° C. The suspension was stirred at 75±5° C. for at least 30 min, cooled to 15±2° C. over 30-40 min, and held at 15±2° C. for at least 1 h. The batch was filtered, rinsed with 75 wt % 2-propanol/water solution (161 g), and dried in vacuo (≦200 Torr) at 50-60° C. until the water content was ≦0.4% to give isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate as a solid (55.6 g, 87% yield) in 99.5 A % (240 nm) and 97.9 Wt %.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
393 g
Type
solvent
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[C:14]3[C:9](=[CH:10][C:11]([C:15]([O:17][CH:18]([CH3:20])[CH3:19])=[O:16])=[CH:12][CH:13]=3)[N:8]([CH3:21])[CH:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:22]Br>C(#N)C>[Br:22][C:7]1[N:8]([CH3:21])[C:9]2[C:14]([C:6]=1[CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1)=[CH:13][CH:12]=[C:11]([C:15]([O:17][CH:18]([CH3:19])[CH3:20])=[O:16])[CH:10]=2

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCCC1)C1=CN(C2=CC(=CC=C12)C(=O)OC(C)C)C
Name
Quantity
393 g
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-6 (± 3) °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at −6±3° C. for at least 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at −6±3° C
CUSTOM
Type
CUSTOM
Details
must be quenched immediately with aqueous 4-methylmorpholine/sodium thiosulfate solution), the mixture
CUSTOM
Type
CUSTOM
Details
was quenched with a solution of sodium thiosulfate (15.3 g) and 28.4 g 4-methylmorpholine in water (440 g) while the temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at −5±5° C
STIRRING
Type
STIRRING
Details
After it was stirred at 0±5° C. for at least 2 h
FILTRATION
Type
FILTRATION
Details
the batch was filtered
WASH
Type
WASH
Details
rinsed with 85 wt % methanol/water solution (415 g)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried until water content
TEMPERATURE
Type
TEMPERATURE
Details
heated to 75±5° C
ADDITION
Type
ADDITION
Details
The resulting hazy solution was treated with 1.0 M aqueous sodium hydroxide solution (9.1 g)
TEMPERATURE
Type
TEMPERATURE
Details
with 135.0 g water at a rate to maintain the batch at 75±5° C
STIRRING
Type
STIRRING
Details
The suspension was stirred at 75±5° C. for at least 30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15±2° C. over 30-40 min
Duration
35 (± 5) min
WAIT
Type
WAIT
Details
held at 15±2° C. for at least 1 h
FILTRATION
Type
FILTRATION
Details
The batch was filtered
WASH
Type
WASH
Details
rinsed with 75 wt % 2-propanol/water solution (161 g)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo (≦200 Torr) at 50-60° C. until the water content

Outcomes

Product
Name
Type
product
Smiles
BrC=1N(C2=CC(=CC=C2C1C1CCCC1)C(=O)OC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 55.6 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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